molecular formula C16H16N2O3 B2736008 N-{4-[(ethylamino)carbonyl]phenyl}-2-hydroxybenzamide CAS No. 925122-10-7

N-{4-[(ethylamino)carbonyl]phenyl}-2-hydroxybenzamide

Cat. No.: B2736008
CAS No.: 925122-10-7
M. Wt: 284.315
InChI Key: ZUMAMBBPYHCTLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Salicylanilide Research

The salicylanilide scaffold, characterized by a salicylic acid moiety linked to an aniline group via an amide bond, first gained prominence in the mid-20th century. Early research focused on halogenated derivatives such as niclosamide and rafoxanide, which demonstrated potent anthelmintic properties. These compounds revolutionized parasitic disease treatment by targeting flukes and tapeworms through mitochondrial uncoupling mechanisms. The 1970s saw expanded interest in brominated variants like tribromsalan for topical antimicrobial applications.

A bibliometric analysis of Scopus-indexed publications reveals shifting research priorities over time. Prior to 2010, 68% of studies focused on synthesis and structural characterization of salicylanilides, while post-2010 research shifted toward biological activity profiling. This transition aligned with advances in high-throughput screening and molecular modeling, enabling systematic exploration of structure-activity relationships. The parent compound salicylanilide itself served as a template for derivatization, with modifications at the phenolic hydroxyl, amide nitrogen, and aromatic rings driving pharmacological diversification.

Classification within Pharmaceutical Compound Libraries

Salicylanilides occupy a unique niche in chemical libraries due to their dual functionality as both phenolic compounds and aromatic amides. Systematic classification typically follows three axes:

  • Substitution pattern :

    • Halogenation (e.g., Cl, Br at positions 3, 5 on salicyl ring)
    • Carbamate/urea extensions (e.g., ethylamino carbonyl groups)
    • Heterocyclic appendages (e.g., pyrazinoate esters)
  • Biological target profile :

    • Anthelmintics (niclosamide analogs)
    • Antimicrobials (tribromsalan derivatives)
    • Anticancer agents (EGFR inhibitors)
  • Physicochemical properties :

    • LogP values ranging from 2.1 (hydrophilic analogs) to 5.8 (lipophilic halogenated forms)
    • Hydrogen bond donor/acceptor counts influencing membrane permeability

N-{4-[(ethylamino)carbonyl]phenyl}-2-hydroxybenzamide fits within the carbamate-extended subclass, distinguished by its 4-(ethylaminocarbonyl) substituent on the aniline ring. This modification enhances hydrogen-bonding capacity compared to simpler alkylated analogs, as evidenced by calculated logP reductions of 0.8–1.2 units in similar compounds.

This compound in Contemporary Research

Recent synthetic efforts have optimized routes to this compound via DCC-mediated coupling of 2-hydroxybenzoic acid with 4-(ethylaminocarbonyl)aniline. Critical steps include:

  • Protection of the phenolic hydroxyl group using tert-butyldimethylsilyl chloride
  • Activation of the carboxylic acid with N,N′-dicyclohexylcarbodiimide (DCC) in DMF at −20°C
  • Deprotection under mild acidic conditions (e.g., 1M HCl in THF)

Stability studies in RPMI-1640 medium containing 10% DMSO show <5% decomposition over 72 hours, superior to ester-linked analogs like salicylanilide 5-chloropyrazinoates (t₁/₂ = 5 hours). The ethylaminocarbonyl group contributes to this stability by reducing electrophilic susceptibility at the amide bond.

Table 1: Comparative Physicochemical Properties of Selected Salicylanilides

Compound Molecular Weight logP H-Bond Donors H-Bond Acceptors
Salicylanilide 213.23 3.1 2 3
Niclosamide 327.12 4.8 2 4
This compound 298.31 2.9 3 5

Data derived from Chemicalize platform calculations.

Properties

IUPAC Name

N-[4-(ethylcarbamoyl)phenyl]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-2-17-15(20)11-7-9-12(10-8-11)18-16(21)13-5-3-4-6-14(13)19/h3-10,19H,2H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMAMBBPYHCTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(ethylamino)carbonyl]phenyl}-2-hydroxybenzamide typically involves the reaction of 4-aminobenzamide with ethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then isolated and purified using techniques such as crystallization or distillation to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(ethylamino)carbonyl]phenyl}-2-hydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[(ethylamino)carbonyl]phenyl}-2-hydroxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein binding studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(ethylamino)carbonyl]phenyl}-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a hydroxybenzamide backbone with several derivatives studied for antimicrobial and cytotoxic activities. Key structural analogues include:

Compound Name Substituents Key Properties/Activities Reference
5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide 5-Cl, 4-NO₂ on benzamide; 4-NO₂ on phenyl 82–90% inhibition of D. piger Vib-7
N-[4-(diethylamino)phenyl]-2-hydroxybenzamide 4-N(CH₂CH₃)₂ on phenyl Structural analog; supplier-listed
4-Bromo-N-(2-nitrophenyl)benzamide 4-Br on benzamide; 2-NO₂ on phenyl Crystallographic comparison with 4MNB
N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-methoxybenzamide 4-OCH₃ on benzamide; cyclohexylamino carbonyl Enhanced lipophilicity

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Derivatives with NO₂ (e.g., 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide) exhibit stronger antimicrobial activity (82–90% inhibition at 0.37–1.10 µmol·L⁻¹) due to increased electrophilicity and membrane disruption .
  • Hydrophobic Substituents: The ethylamino carbonyl group in N-{4-[(ethylamino)carbonyl]phenyl}-2-hydroxybenzamide balances solubility and lipophilicity, contrasting with the more lipophilic cyclohexylamino group in ’s compound .
  • Positional Effects: Substitution at the para position (e.g., 4-[(ethylamino)carbonyl]phenyl) optimizes steric compatibility with biological targets compared to ortho-substituted analogs like N-(2-nitrophenyl) derivatives .

Physicochemical Properties

  • Solubility: The 2-hydroxy group enhances water solubility via hydrogen bonding, whereas the ethylamino carbonyl group moderates logP compared to fully hydrophobic analogs (e.g., N-cyclohexylbenzamide) .
  • Stability: The amide bond in this compound is less sterically hindered than in bulkier derivatives like N-(tert-butyl)phenyl benzamides, suggesting improved metabolic stability .

Biological Activity

N-{4-[(ethylamino)carbonyl]phenyl}-2-hydroxybenzamide, a compound derived from the Mannich reaction, exhibits various biological activities that make it a subject of interest in medicinal chemistry. This article explores its biological activity, focusing on its anticancer, antibacterial, and anti-inflammatory properties, along with structure-activity relationships (SAR) and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H18N2O3\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{3}

This compound features an ethylamino group and a hydroxybenzamide moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of Mannich bases like this compound as anticancer agents. For instance, compounds within this class have shown significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), SK-LU-1 (lung cancer), and MCF-7 (breast cancer) .

Table 1: Cytotoxicity of Mannich Bases Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)
This compoundMCF-7< 2
Reference Drug (Ellipticine)MCF-70.5

The above table illustrates that the target compound exhibits promising cytotoxicity comparable to established anticancer drugs.

Antibacterial Activity

This compound has been evaluated for its antibacterial properties. The compound's ability to inhibit bacterial growth was assessed against various strains, revealing moderate to high efficacy. Studies indicate that structural modifications can enhance its antibacterial potency .

Table 2: Antibacterial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These findings suggest that the compound may serve as a lead for developing new antibacterial agents.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. The compound exhibited significant inhibitory effects on pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory conditions .

Case Study: Inhibition of Nitric Oxide Production
A study demonstrated that the compound significantly reduced nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its role as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the substituents on the phenolic and amide groups can dramatically influence its potency. For example, modifications to the ethylamino group have been shown to enhance cytotoxicity against cancer cells .

Table 3: Structure-Activity Relationships of Related Compounds

Compound VariationActivity Change
N-{4-(methylaminocarbonyl)phenyl}-2-hydroxybenzamideIncreased cytotoxicity
N-{4-(isopropylaminocarbonyl)phenyl}-2-hydroxybenzamideDecreased cytotoxicity

Q & A

Q. What in silico tools predict the compound’s interaction with non-mGluR targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) against off-target databases (ChEMBL, PubChem). Pharmacophore modeling identifies shared features with known ligands. Validate predictions via broad-panel binding assays (e.g., CEREP BioPrint®) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.